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Compound of Interest

4-Methyl-2-(1-piperidinyl)-
Compound Name:
quinoline-d10

Cat. No.: B15553263

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-2-(1-piperidinyl)-quinoline-
d10, a deuterated analog of the potent TRPC4 channel inhibitor, ML204. This document is
intended for researchers, scientists, and drug development professionals, offering detailed
information on its properties, applications, and relevant experimental protocols.

Introduction

4-Methyl-2-(1-piperidinyl)-quinoline-d10 is the stable isotope-labeled version of 4-Methyl-2-
(1-piperidinyl)-quinoline (also known as ML204). The incorporation of ten deuterium atoms on
the piperidinyl ring provides a significant mass shift, making it an ideal internal standard for
quantitative bioanalytical studies using mass spectrometry.[1] Its unlabeled counterpart is a
potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4)
channel, which is involved in various physiological processes, including calcium signaling,
endothelial function, and neuronal excitability.[1] Therefore, the deuterated version is a crucial
tool for pharmacokinetic, pharmacodynamic, and metabolic studies of ML204 and related
compounds.

Physicochemical Properties and Specifications

The general physicochemical properties of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 are
summarized in the table below. It is important to note that a specific CAS number is not always
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assigned to deuterated compounds; in many cases, the CAS number of the unlabeled parent
compound is used for reference.

Property Value Reference

4-Methyl-2-(1-piperidinyl-d10)-
Chemical Name _ .y (-pip Y ) N/A
quinoline

ML204-d10, 2-Piperidino-

Synonyms o N/A
lepidine-d10
Not Assigned (Unlabeled:
CAS Number [2][3]
5465-86-1)
Molecular Formula CisHsD1oN:2 [1]
Molecular Weight 236.38 g/mol [1]
Appearance White to off-white solid Representative
Purity (by HPLC) >98% Representative
Isotopic Enrichment =99 atom % D Representative
Storage 2-8°C, under inert atmosphere [1]

Applications in Research and Drug Development

The primary applications of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 stem from its identity as
a stable isotope-labeled analog of a bioactive compound.

Internal Standard for Quantitative Analysis

Due to its near-identical chemical and physical properties to the unlabeled ML204, 4-Methyl-2-
(1-piperidinyl)-quinoline-d10 is an excellent internal standard for bioanalytical methods, such
as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled
internal standard is considered the gold standard in quantitative bioanalysis as it effectively
corrects for variability in sample preparation, matrix effects, and instrument response.

Tracer in Metabolic Studies
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In drug metabolism and pharmacokinetic (DMPK) studies, 4-Methyl-2-(1-piperidinyl)-
quinoline-d10 can be used as a tracer to investigate the metabolic fate of ML204. By
analyzing the mass shifts in metabolites, researchers can identify and quantify the metabolic
products of the parent compound.

Tool Compound in TRPC4 Channel Research

While the unlabeled compound is typically used for primary in vitro and in vivo studies of
TRPC4 channel inhibition, the deuterated version can be employed in competitive binding
assays or as a reference standard in studies investigating the mechanism of action of ML204.

Experimental Protocols

This section provides detailed representative methodologies for the synthesis, and application
of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.

Proposed Synthesis of 4-Methyl-2-(1-piperidinyl)-
quinoline-d10

This proposed synthesis is based on the known synthesis of the unlabeled compound and
general methods for the preparation of deuterated piperidine.

Reaction Scheme:

2-Chloro-4-methylquinoline + Piperidine-d11 - 4-Methyl-2-(1-piperidinyl)-quinoline-d10 +
HCI

Materials:

e 2-Chloro-4-methylquinoline

Piperidine-d11

Anhydrous N,N-Dimethylformamide (DMF)

Potassium carbonate (K2COs)

Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Hexanes

Ethyl acetate

Procedure:

To a solution of 2-chloro-4-methylquinoline (1 equivalent) in anhydrous DMF, add piperidine-
d11 (1.2 equivalents) and potassium carbonate (2 equivalents).

Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and dilute with water.
Extract the aqueous layer with dichloromethane (3 x volumes).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,
followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography using a gradient of hexanes
and ethyl acetate to yield 4-Methyl-2-(1-piperidinyl)-quinoline-d10.

Confirm the structure and isotopic enrichment by *H-NMR, 13C-NMR, and mass
spectrometry.

Representative HPLC Method for Quantification
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This method describes the use of 4-Methyl-2-(1-piperidinyl)-quinoline-d10 as an internal
standard for the quantification of ML204 in a biological matrix.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

o Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization
(ESI) source.

e Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).
» Mobile Phase A: 0.1% formic acid in water.
» Mobile Phase B: 0.1% formic acid in acetonitrile.
o Gradient: A suitable gradient from 10% to 90% Mobile Phase B over several minutes.
e Flow Rate: 0.4 mL/min.
e Column Temperature: 40°C.
* Injection Volume: 5 pL.
e MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
o MRM Transition for ML204: Q1 (m/z 227.1) — Q3 (optimized product ion).

o MRM Transition for 4-Methyl-2-(1-piperidinyl)-quinoline-d10 (IS): Q1 (m/z 237.2) - Q3
(optimized product ion).

Sample Preparation (Protein Precipitation):

e To 50 pL of plasma sample, add 150 pL of acetonitrile containing 4-Methyl-2-(1-piperidinyl)-
quinoline-d10 at a known concentration.

» Vortex for 1 minute to precipitate proteins.

e Centrifuge at 14,000 rpm for 10 minutes.
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o Transfer the supernatant to an HPLC vial for analysis.

TRPC4 Inhibition Calcium Flux Assay

This protocol describes a cell-based assay to measure the inhibitory activity of compounds on
TRPC4 channels using a fluorescent calcium indicator.

Materials:

HEK?293 cells stably expressing human TRPC4 and a Gg-coupled receptor (e.g., M1
muscarinic receptor).

Cell culture medium (e.g., DMEM with 10% FBS).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Fluo-4 AM calcium indicator.

Pluronic F-127.

TRPC4 agonist (e.g., carbachol for M1 receptor).

Test compounds (including unlabeled ML204 as a positive control).
Black-walled, clear-bottom 96-well or 384-well plates.

Fluorescence plate reader with automated liquid handling.

Procedure:

Cell Plating: Seed the HEK293-hTRPC4 cells into the microplates at a density that will yield
a confluent monolayer on the day of the assay and incubate overnight.

Dye Loading:

o Prepare a dye loading solution of Fluo-4 AM (e.g., 4 uM) and Pluronic F-127 (e.g., 0.02%)
in assay buffer.

o Remove the cell culture medium and add the dye loading solution to each well.
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o Incubate for 60 minutes at 37°C.

o Compound Addition:
o Remove the dye loading solution and wash the cells with assay buffer.

o Add the test compounds at various concentrations (and ML204 as a positive control) to the
wells and incubate for 15-30 minutes.

e Calcium Flux Measurement:

o Place the plate in the fluorescence reader and measure the baseline fluorescence
(Excitation: ~490 nm, Emission: ~525 nm).

o Add the TRPC4 agonist to all wells while simultaneously recording the fluorescence signal
over time (e.g., for 120 seconds).

o Data Analysis:
o Calculate the change in fluorescence intensity (AF) for each well.

o Normalize the data to the vehicle control (0% inhibition) and a maximal inhibitor control
(100% inhibition).

o Determine the ICso values for the test compounds by fitting the concentration-response
data to a suitable sigmoidal model.

Visualized Pathways and Workflows
TRPC4 Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the activation of TRPC4
channels via a Gg-coupled G-protein coupled receptor (GPCR).
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Caption: Simplified TRPC4 activation pathway via a Gg-coupled GPCR.

Synthesis and Purification Workflow

The diagram below outlines the key steps in the synthesis and purification of 4-Methyl-2-(1-
piperidinyl)-quinoline-d10.
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Start Materials:
2-Chloro-4-methylquinoline
Piperidine-d11

Reaction:
Combine reactants with K2COs in DMF
Heat and stir

Aqueous Workup:
Dilute with water
Extract with DCM

Wash & Dry:
Wash with NaHCOs and brine
Dry over Na=2SOa

Concentration:
Evaporate solvent under reduced pressure

Purification:
Silica gel column chromatography

Final Product:
4-Methyl-2-(1-piperidinyl)-quinoline-d10

QC Analysis:
NMR, MS

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of the target compound.
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Bioanalytical Sample Preparation Workflow

This diagram illustrates the workflow for preparing a plasma sample for LC-MS analysis using
4-Methyl-2-(1-piperidinyl)-quinoline-d10 as an internal standard.

Plasma Sample (50 pL) \

Add Internal Standard:
150 pL Acetonitrile with

4-Methyl-2-(1-piperidinyl)-quinoline-d 14

Vortex (1 min)
(Protein Precipitation)

Centrifuge (10 min)

Transfer Supernatant

LC-MS/MS Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Technical Guide: 4-Methyl-2-(1-piperidinyl)-quinoline-
d10]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15553263#4-methyl-2-1-piperidinyl-quinoline-d10-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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